Homopahutoxin

Vue d'ensemble

Description

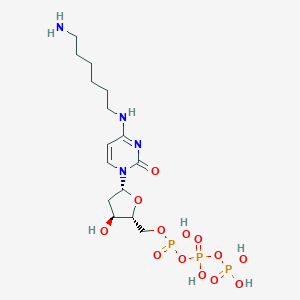

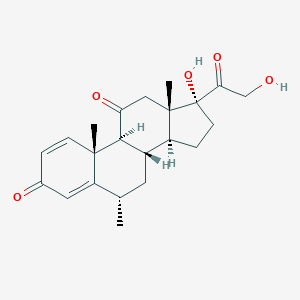

Homopahutoxin is a chemical compound with the molecular formula C24H48NO4 . It is often used in scientific research due to its unique properties, making it ideal for studying cellular interactions and developing targeted therapies.

Molecular Structure Analysis

The molecular structure of a compound like Homopahutoxin can be determined using techniques such as X-ray crystallography and molecular dynamics simulations . These techniques allow scientists to visualize the arrangement of atoms within the molecule and understand its three-dimensional structure.Physical And Chemical Properties Analysis

Homopahutoxin is a powder . Its molecular weight is 414.7 g/mol . The physical and chemical properties of a compound like Homopahutoxin can be analyzed using various techniques, which can provide information about its solubility, stability, and reactivity .Applications De Recherche Scientifique

Myeloid Hematological Malignancies : Homoharringtonine and omacetaxine, related to Homopahutoxin, have shown potential in treating myeloid hematological malignancies. Omacetaxine has even been approved for chronic myeloid leukemia (CML) refractory to tyrosine kinase inhibitors (Lü & Wang, 2014).

Cyanotoxin Study : Researchers have developed a simple and efficient synthetic approach for preparing both natural and unnatural enantiomers of anatoxin-a and homoanatoxin-a cyanotoxins. This offers potential for pharmacological and synthetic studies (Addante-Moya et al., 2018).

Aquaculture : Homoeopathy, including substances like Homopahutoxin, has been suggested as an eco-friendly alternative in aquaculture to improve productivity and health aspects in marine species (Manuel et al., 2018).

Neurotoxicity : Homoanatoxin-a, a variant of Homopahutoxin, is a potent neurotoxic cyanophyte from the genus Oscillatoria, causing severe paralysis, convulsions, and death by respiratory arrest in a short period (Skulberg et al., 1992).

Nicotinic Agonist : HomoAnTx, a potent nicotinic agonist related to Homopahutoxin, has been synthesized with high nicotinic potency, offering a route for the generation of novel radiolabelled nicotinic ligands (Wonnacott et al., 1992).

Cyanobacterium Toxin Production : The cyanobacterium Raphidiopsis mediterranea produces homoanatoxin-a, demonstrating its potential as a cyanobacterium producing cyanotoxins (Watanabe et al., 2003).

Monitoring and Management in Cyanobacterial Mats : There is fine-scale spatial variability in anatoxin-a and homoanatoxin-a concentrations in benthic cyanobacterial mats, which can inform monitoring and management strategies (Wood et al., 2010).

Propriétés

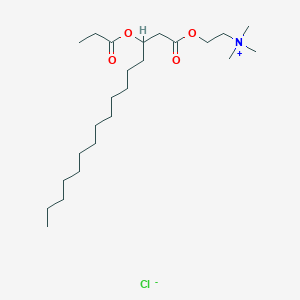

IUPAC Name |

trimethyl-[2-(3-propanoyloxyhexadecanoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO4.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-22(29-23(26)7-2)21-24(27)28-20-19-25(3,4)5;/h22H,6-21H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGBOLZPKROCLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911344 | |

| Record name | N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homopahutoxin | |

CAS RN |

109777-68-6 | |

| Record name | Homopahutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109777686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)